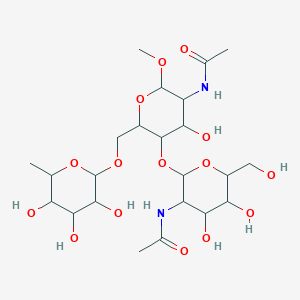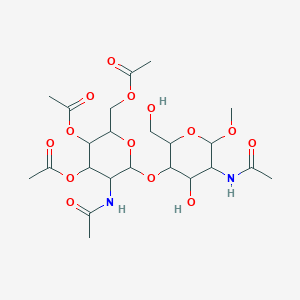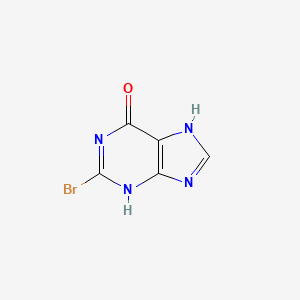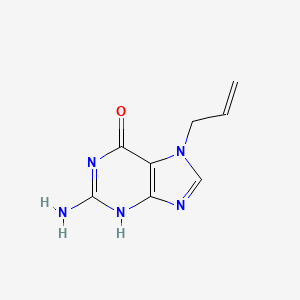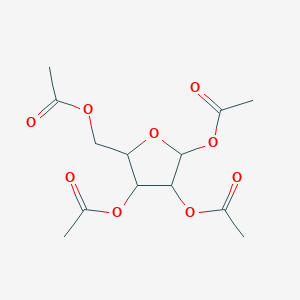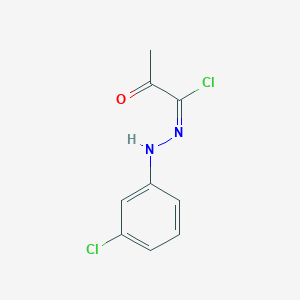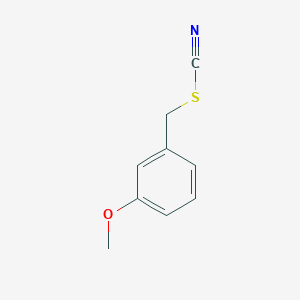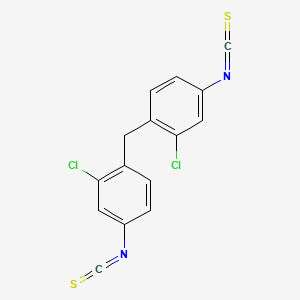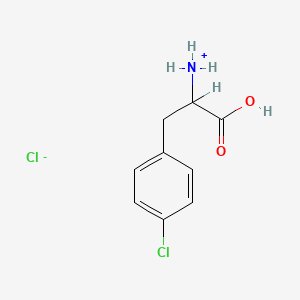
DL-p-Chlorophenylalanine hydrochloride
Descripción general
Descripción
DL-p-Chlorophenylalanine hydrochloride, also known as 4-Chloro-DL-phenylalanine hydrochloride, is a synthetic amino acid derivative. It is structurally similar to the naturally occurring amino acid phenylalanine, with a chlorine atom substituted at the para position of the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DL-p-Chlorophenylalanine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of DL-phenylalanine using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically takes place under controlled conditions, including low temperatures and anhydrous environments to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow reactors and large-scale reactors are employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization and chromatography, are also integrated into the production process to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: DL-p-Chlorophenylalanine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenation reactions are performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can introduce different halogens or other functional groups into the molecule.
Aplicaciones Científicas De Investigación
DL-p-Chlorophenylalanine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving neurotransmitter pathways and enzyme inhibition.
Medicine: It has been investigated for its potential use in treating certain medical conditions, such as depression and pain management.
Industry: this compound is employed in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which DL-p-Chlorophenylalanine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as tyrosine hydroxylase, which is involved in the biosynthesis of neurotransmitters like dopamine and norepinephrine. By inhibiting this enzyme, this compound can modulate neurotransmitter levels and affect physiological processes.
Comparación Con Compuestos Similares
DL-p-Chlorophenylalanine hydrochloride is structurally similar to other chlorinated phenylalanine derivatives, such as 4-Chloro-L-phenylalanine and 4-Chloro-DL-phenylalanine methyl ester hydrochloride. its unique properties, such as its specific inhibitory effects on tyrosine hydroxylase, distinguish it from these compounds. Other similar compounds include:
4-Chloro-L-phenylalanine
4-Chloro-DL-phenylalanine methyl ester hydrochloride
3-(2-Chloroethyl)phenylalanine hydrochloride
Propiedades
IUPAC Name |
[1-carboxy-2-(4-chlorophenyl)ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)[NH3+])Cl.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7424-00-2 (Parent) | |
| Record name | Alanine, 3-(p-chlorophenyl)-, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51274-82-9 | |
| Record name | Alanine, 3-(p-chlorophenyl)-, hydrochloride, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051274829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


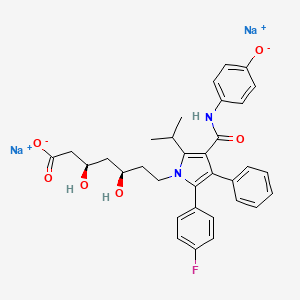
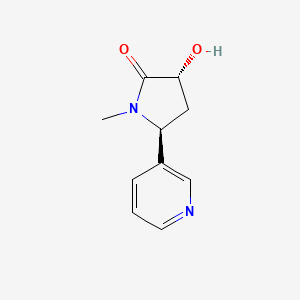
![2-methoxy-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796901.png)
![N-[3-aminopropyl(propan-2-yl)amino]-N-hydroxynitrous amide](/img/structure/B7796903.png)
![N-hydroxy-N-[methyl-[3-(methylamino)propyl]amino]nitrous amide](/img/structure/B7796904.png)
